molecular formula C25H25BrN2O5 B3879417 N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B3879417
M. Wt: 513.4 g/mol
InChI Key: KZJZKFOGAKOUNP-JFLMPSFJSA-N
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Description

N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, a naphthalene moiety, and a dioxolane ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps:

    Formation of the Brominated Aromatic Intermediate: The initial step involves the bromination of a suitable aromatic precursor to introduce the bromine atom at the desired position.

    Methoxylation and Naphthylation:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the brominated, methoxylated, and naphthylated aromatic intermediate with the dioxolane-containing hydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or fully reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[3-bromo-5-methoxy-4-(phenyl)methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: Similar structure but lacks the naphthalene moiety.

    N’-{(E)-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the naphthalene moiety and the specific positioning of the bromine and methoxy groups make N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O5/c1-25(32-10-11-33-25)14-23(29)28-27-15-17-12-21(26)24(22(13-17)30-2)31-16-19-8-5-7-18-6-3-4-9-20(18)19/h3-9,12-13,15H,10-11,14,16H2,1-2H3,(H,28,29)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZKFOGAKOUNP-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 5
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 6
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

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